
4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related boron-containing compounds often involves catalytic processes or reactions with specific reagents to introduce or modify the boron-containing moiety. For example, tetrachlorobenzo[d][1,3,2]dioxaborole and its derivatives have been shown to be effective catalysts for amide condensation reactions, illustrating the role of boron-containing compounds in synthetic chemistry and their potential synthetic pathways (Maki, Ishihara, & Yamamoto, 2006).
Molecular Structure Analysis
The molecular structure of boron-containing heterocycles, including 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol, is characterized by the presence of boron coordinated with other elements like oxygen and chlorine. Studies on isomorphous compounds highlight the importance of molecular conformation and intermolecular interactions in determining the crystal structure and properties of such compounds (Blanco, Palma, Cobo, & Glidewell, 2012).
Chemical Reactions and Properties
Boron-containing compounds are known for their versatility in chemical reactions, including catalytic processes and the formation of complex structures. For instance, the synthesis and characterization of a 1,3-dihydro-1,3-azaborine compound demonstrated the aromatic character and reactivity of boron-nitrogen containing heterocycles, suggesting similar reactivity patterns could be expected for 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (Xu, Zakharov, & Liu, 2011).
Physical Properties Analysis
The physical properties of boron-containing compounds, including solubility, melting points, and crystal structure, are influenced by their molecular structure. For example, the study on the solid-phase synthesis of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones highlights the impact of molecular configuration on the physical properties and potential applications of these compounds (Lemrová & Soural, 2012).
Chemical Properties Analysis
The chemical properties of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol, such as reactivity, stability, and potential for forming derivatives, can be inferred from studies on similar boron-containing heterocycles. The synthesis and reactivity of substituted 1H-2,1-benzazaboroles, for example, provide insights into the chemical behavior of boron-nitrogen compounds and their utility in organic synthesis (Hejda, Lyčka, Jambor, Růžička, & Dostál, 2014).
Wissenschaftliche Forschungsanwendungen
Versatile Applications in Medicinal Chemistry The compound 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol, as part of the benzoxaborole family, demonstrates a broad spectrum of applications in medicinal chemistry due to its unique physicochemical and drug-like properties. Benzoxaborole derivatives have been pivotal in discovering new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. Notably, two derivatives are clinically used for treating onychomycosis (tavaborole) and atopic dermatitis (crisaborole), with more compounds in various clinical trial phases. The electron-deficient nature of the boron atom in benzoxaboroles underpins their peculiar mechanism of action, making this class of compounds an attractive field for pharmaceutical research and development (Nocentini, Supuran, & Winum, 2018).
Building Blocks and Protecting Groups in Organic Synthesis Beyond their biological activity, certain benzoxaboroles, including derivatives of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol, serve as crucial building blocks and protecting groups in organic synthesis. Their exceptional properties and versatile applications, especially in forming molecular receptors for sugars and glycoconjugates, underscore the compound's significant utility in synthetic chemistry. This highlights the ongoing interest and investigation into benzoxaboroles spurred by their promising features and wide-ranging applications (Adamczyk-Woźniak et al., 2009).
Potential in Neglected Tropical Disease Treatments The exploration of boron-based drugs, particularly benzoxaboroles like 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol, has identified promising treatments for neglected tropical diseases such as human African trypanosomiasis, malaria, and Chagas disease. The ability of these compounds to reversibly interact with biochemical targets through boron's empty p-orbital is crucial to their effectiveness. Their physicochemical and pharmacokinetic properties align well with requirements for oral absorption, metabolic stability, and low toxicity, positioning them as potent candidates for clinical trials in combating these diseases (Jacobs, Plattner, & Keenan, 2011).
Wirkmechanismus
Target of Action
Similar compounds like an-2718 are known to inhibit the growth of fungi by inhibiting protein synthesis .
Mode of Action
The compound’s mode of action is through the OBORT (Oxaborole tRNA-Trapping) mechanism . This mechanism involves the inhibition of protein synthesis, which in turn inhibits the growth of fungi .
Biochemical Pathways
Given its similarity to an-2718, it can be inferred that it affects the protein synthesis pathway in fungi .
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of protein synthesis, leading to the inhibition of fungal growth . The exact molecular and cellular effects would depend on the specific fungi and the concentration of the compound.
Eigenschaften
IUPAC Name |
4-chloro-1-hydroxy-3H-2,1-benzoxaborole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDXDFBZHOOZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947162-29-0 |
Source


|
| Record name | 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2-morpholinoethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2483856.png)

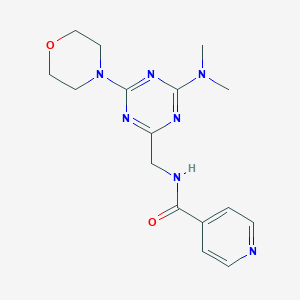
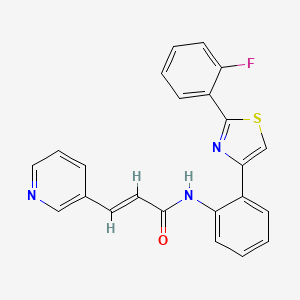
![N-(2-hydroxyethyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2483862.png)
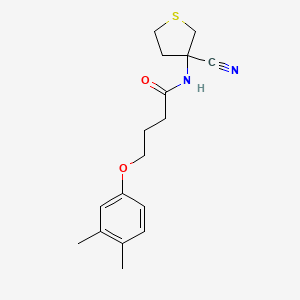
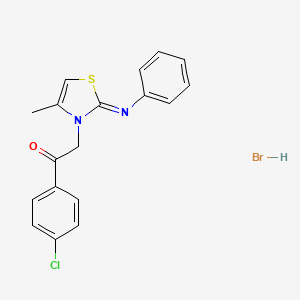

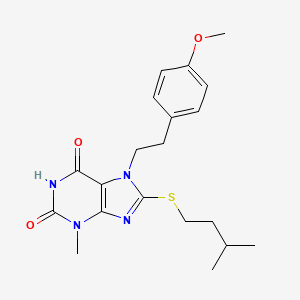
![2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2483870.png)
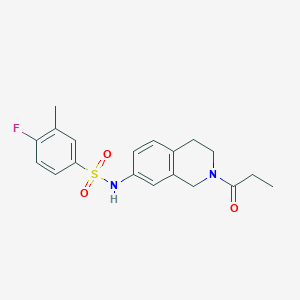
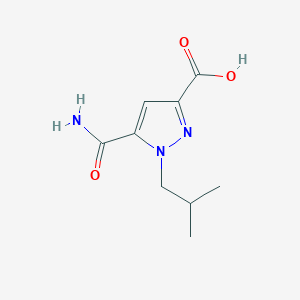
![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2483877.png)